molecular formula C16H20O2 B13684628 1-Ethylcyclopentyl 4-vinylbenzoate

1-Ethylcyclopentyl 4-vinylbenzoate

Cat. No.: B13684628
M. Wt: 244.33 g/mol
InChI Key: AHPPTWYGFXFWTJ-UHFFFAOYSA-N
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Description

1-Ethylcyclopentyl 4-vinylbenzoate is an organic compound with the molecular formula C16H20O2. It is also known by its systematic name, benzoic acid, 4-ethenyl-, 1-ethylcyclopentyl ester. This compound is characterized by the presence of a vinyl group attached to the benzene ring and an ethylcyclopentyl ester group. It is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethylcyclopentyl 4-vinylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-vinylbenzoic acid with 1-ethylcyclopentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1-Ethylcyclopentyl 4-vinylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethylcyclopentyl 4-vinylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of 1-ethylcyclopentyl 4-vinylbenzoate involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, enabling the compound to participate in diverse chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylcyclopentyl 4-vinylbenzoate
  • 1-Cyclopentyl 4-vinylbenzoate
  • 4-Vinylbenzoic acid 1-ethylcyclopentyl ester

Uniqueness

1-Ethylcyclopentyl 4-vinylbenzoate is unique due to the presence of both the ethylcyclopentyl and vinyl groups, which confer distinct chemical reactivity and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

(1-ethylcyclopentyl) 4-ethenylbenzoate

InChI

InChI=1S/C16H20O2/c1-3-13-7-9-14(10-8-13)15(17)18-16(4-2)11-5-6-12-16/h3,7-10H,1,4-6,11-12H2,2H3

InChI Key

AHPPTWYGFXFWTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)OC(=O)C2=CC=C(C=C2)C=C

Origin of Product

United States

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